Product packaging for Conioidine A(Cat. No.:CAS No. 154887-98-6)

Conioidine A

Cat. No.: B115716
CAS No.: 154887-98-6
M. Wt: 365.5 g/mol
InChI Key: TXTAPNOLOCQVRJ-NGYBGAFCSA-N
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Description

Historical Context of Natural Product Isolation Research

The exploration of natural products for novel chemical structures and bioactive compounds has a rich history, forming the bedrock of much of modern pharmacology and organic chemistry. For centuries, scientists have delved into the vast chemical diversity of the plant kingdom to uncover molecules with unique properties. This endeavor has led to the discovery of numerous life-saving drugs and has significantly advanced our understanding of biological processes. The isolation and characterization of these compounds often present complex challenges, driving the development of sophisticated spectroscopic and analytical techniques.

Discovery of Conioidine A from Chamaesaracha conioides (Solanaceae)

In 1993, a team of researchers isolated two novel pyrrolidine (B122466) compounds, designated this compound and Conioidine B, from the Texas plant Chamaesaracha conioides, a member of the Solanaceae family. nih.gov This discovery was a result of a screening program aimed at identifying new natural products with potential DNA-interacting properties. The isolation process involved extraction from the plant material followed by chromatographic separation to yield the pure compounds.

Initial Characterization and Early Research Questions

The structures of this compound and its counterpart, Conioidine B, were initially determined using spectroscopic methods, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, as well as hydrolysis studies. nih.govresearchgate.net These initial analyses established the gross structure of the molecules. tminehan.com However, a significant challenge remained as the relative and absolute configurations of the stereocenters in this compound were not determined at the time of its discovery. tminehan.comresearchgate.net

A key early finding was that this compound exhibited DNA-specific cytotoxicity in KB cells, suggesting it might interact with DNA. nih.govresearchgate.net Dose-response data indicated a binding affinity (Kd value) of 2.8 microM for the interaction of this compound with calf thymus DNA. nih.govresearchgate.netresearchgate.net This intriguing bioactivity, particularly the lack of a typical aromatic ring system often found in DNA-binding molecules, raised fundamental questions about its mechanism of action and the specific nature of its interaction with DNA. tminehan.com

Positioning this compound within Pyrrolidine Alkaloid Research

This compound is classified as a pyrrolidine alkaloid. nih.gov Pyrrolidine alkaloids are a large and diverse group of natural products characterized by a pyrrolidine ring structure. iosrjournals.org These compounds are found across various plant families, including the Solanaceae and Convolvulaceae. dokumen.pubscribd.comdntb.gov.ua The biosynthesis of many simple pyrrolidine alkaloids originates from the amino acid ornithine. dntb.gov.ua

The study of pyrrolizidine (B1209537) alkaloids, a related class with a fused two-ring system, has been extensive due to their known toxicity, including hepatotoxic, carcinogenic, and genotoxic effects in humans and livestock. iosrjournals.orguva.esfoodstandards.govt.nz These toxic properties are often linked to the presence of an unsaturated double bond in the pyrrolizidine nucleus. uva.es Research in this area has significant implications for food safety, as these alkaloids can contaminate honey, grains, milk, and herbal remedies. uva.esfoodstandards.govt.nzapinz.org.nz

While sharing the core pyrrolidine motif, this compound's specific structure and initial biological activity profile positioned it as a unique subject for further investigation within the broader field of pyrrolidine and pyrrolizidine alkaloid research. Its potential as a DNA-interacting agent, without the typical structural features for such activity, set it apart.

Overview of Key Research Directions and Scholarly Contributions

Following its discovery, research on this compound has progressed in several key directions, primarily focusing on its chemical synthesis and the definitive determination of its stereochemistry. A significant contribution to the field was the synthesis of all four possible diastereomers of this compound. tminehan.com This work was crucial in unambiguously assigning the absolute configuration of the natural product as (4R,6R) by comparing the NMR and specific rotation data of the synthetic isomers with the data from the isolated natural compound. tminehan.comresearchgate.net

Another major research thrust has been the investigation of its biological interactions. Subsequent studies involving fluorescence spectroscopy and isothermal titration calorimetry (ITC) have provided a more detailed understanding of this compound's binding properties. tminehan.comresearchgate.net These investigations have explored the binding of the different stereoisomers to both calf thymus DNA and human serum albumin (HSA). tminehan.comresearchgate.netacs.org The results indicated a much weaker interaction with DNA than initially suggested, while revealing a strong and stereoselective binding to HSA for one of the diastereomers. tminehan.comresearchgate.net These findings have redirected the focus of research towards understanding its interaction with proteins.

The table below summarizes the key research findings related to the stereoisomers of this compound.

StereoisomerAbsolute ConfigurationKey Research Finding
Natural this compound(4R,6R)Identified as the naturally occurring form. tminehan.com
Synthetic Isomer(4S,6S)Synthesized for comparative studies. tminehan.com
Synthetic Isomer(4R,6S)Showed a strong association with Human Serum Albumin (HSA). tminehan.comresearchgate.net
Synthetic Isomer(4S,6R)Synthesized for comparative studies. tminehan.com

Further research continues to explore the chemical synthesis of this compound and its analogs, as well as delving deeper into the specifics of its molecular interactions and potential biological significance. researchgate.nettminehan.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H39NO3 B115716 Conioidine A CAS No. 154887-98-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154887-98-6

Molecular Formula

C22H39NO3

Molecular Weight

365.5 g/mol

IUPAC Name

1-(1-decanoylpyrrolidin-2-yl)propan-2-yl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C22H39NO3/c1-5-7-8-9-10-11-12-15-21(24)23-16-13-14-20(23)17-19(4)26-22(25)18(3)6-2/h6,19-20H,5,7-17H2,1-4H3/b18-6+

InChI Key

TXTAPNOLOCQVRJ-NGYBGAFCSA-N

SMILES

CCCCCCCCCC(=O)N1CCCC1CC(C)OC(=O)C(=CC)C

Isomeric SMILES

CCCCCCCCCC(=O)N1CCCC1CC(C)OC(=O)/C(=C/C)/C

Canonical SMILES

CCCCCCCCCC(=O)N1CCCC1CC(C)OC(=O)C(=CC)C

Synonyms

conioidine A

Origin of Product

United States

Stereochemical Elucidation and Definitive Assignment

Methodological Evolution for Stereochemical Determination

The challenge of assigning the stereochemistry of complex natural products like Conioidine A has driven the application of increasingly sophisticated analytical techniques. The unambiguous determination of a molecule's absolute configuration is a critical step in its characterization, influencing its biological activity and potential applications. scielo.br

Modern spectroscopic methods are indispensable tools for elucidating the detailed molecular structure, including connectivity and stereochemistry. solubilityofthings.com Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provide profound insights into the three-dimensional architecture of molecules. numberanalytics.com

For this compound, the definitive stereochemical assignment relied heavily on NMR spectroscopy. tminehan.com While initial 1D NMR methods helped define the core structure, the ultimate clarification came from a comparative analysis. researchgate.nettminehan.com Researchers synthesized all four possible diastereomers of this compound and meticulously recorded their ¹H and ¹³C NMR spectra. tminehan.com By comparing the spectral data of these synthetic isomers with the data obtained from the natural isolate, they could identify the correct stereoisomer. tminehan.com This comparative approach is a powerful strategy in stereochemical analysis.

In addition to NMR, chiroptical methods, which measure the differential interaction of a molecule with polarized light, are crucial. The specific rotation [α]D, a measure of the rotation of plane-polarized light, was a key piece of data used in the final assignment of this compound's configuration. tminehan.com

| Mass Spectrometry (MS) | Molecular Weight & Formula | Determines the precise mass and elemental composition of the molecule and its fragments. nptel.ac.in |

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous proof of a molecule's stereochemistry. scielo.brlibretexts.org While a crystal structure of this compound itself was not the primary method of assignment, the technique is invaluable for confirming the stereochemistry of intermediates during a complex multi-step synthesis. researchgate.net

In synthetic chemistry, especially when creating specific stereoisomers, it is crucial to confirm that each stereocenter is correctly established at each step. By crystallizing a synthetic intermediate, researchers can use X-ray diffraction to obtain a precise 3D model of the molecule. libretexts.org This verification ensures that the subsequent steps in the synthesis proceed from a compound of known configuration, preventing the costly pursuit of an incorrect stereochemical pathway. This method has been successfully used to resolve structural discrepancies in the synthesis of other alkaloids, highlighting its critical role in complex stereocontrolled synthesis. researchgate.net

Application of Advanced Spectroscopic Techniques in Stereochemical Analysis

Research on Relative and Absolute Configuration of this compound

The definitive assignment of this compound's stereochemistry was achieved through the synthesis and subsequent analysis of all its possible stereoisomers. researchgate.netacs.org

To resolve the structural uncertainty, researchers undertook the synthesis of the four possible diastereomers of this compound: (4R,6R), (4S,6S), (4R,6S), and (4S,6R). tminehan.comfigshare.com The syntheses began from the chiral starting materials D-proline (B559540) and L-proline (B1679175), which served as templates to establish the desired stereocenters. researchgate.nettminehan.com

The synthetic pathway involved several steps, including the creation of key intermediates like N-Boc-prolinol. figshare.com After completing the synthesis, the four diastereomers were carefully separated using flash chromatography. figshare.com Each isolated diastereomer was then subjected to rigorous analysis to confirm its structure and purity. The characterization data gathered included ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and specific rotation. figshare.com

Table 2: Synthesized Diastereomers of this compound

Diastereomer Starting Material Stereochemical Configuration
(4R,6R)-1 D-proline trans
(4S,6S)-1 L-proline trans
(4R,6S)-1 D-proline cis

The final step in the elucidation was a direct comparison of the analytical data from the four synthetic diastereomers with the data reported for the naturally occurring this compound. tminehan.com By meticulously comparing the ¹H and ¹³C NMR chemical shifts and the specific rotation values, a clear match was found. tminehan.com

The data for the synthetic (4R,6R)-1 isomer was in full agreement with the values published for the natural product. tminehan.com This provided conclusive evidence that natural this compound possesses the (4R,6R) absolute configuration. researchgate.netacs.orgtminehan.comresearchgate.net This assignment definitively resolved the long-standing question of the compound's true stereochemical structure.

Advanced Synthetic Methodologies for Conioidine a and Analogs

Strategies for Total Synthesis of Conioidine A

The total synthesis of this compound has been approached through various methodologies, with a strong emphasis on controlling the stereochemistry of the two chiral centers. The pyrrolidine (B122466) core, a common motif in numerous biologically active natural products, presents a key challenge in its stereoselective construction.

A highly effective strategy for the synthesis of this compound and its stereoisomers involves starting from readily available chiral precursors, such as the enantiomers of the amino acid proline. This approach leverages the inherent chirality of the starting material to establish the stereochemistry of the final product.

A notable example is the synthesis of all four diastereomers of this compound, which was instrumental in determining the absolute configuration of the natural product as (4R,6R). nih.govacs.orgacs.org This synthesis commenced from both commercially available d- and l-proline (B1679175). The key steps in these synthetic routes are outlined below:

From l-Proline to (4S,6S)- and (4S,6R)-Conioidine A: The synthesis begins with the conversion of l-proline to the corresponding Boc-protected prolinol. This intermediate is then subjected to a series of transformations to introduce the side chain and establish the second stereocenter.

From d-Proline (B559540) to (4R,6R)- and (4R,6S)-Conioidine A: A parallel synthetic sequence starting from d-proline allows for the generation of the other two stereoisomers.

The use of both enantiomers of proline provides access to the full stereochemical diversity of this compound, which is crucial for detailed biological studies. nih.govacs.orgacs.org The final steps of these syntheses involve the acylation of the pyrrolidine nitrogen and the hydroxyl group to complete the structure of this compound.

The stereocontrolled synthesis of the substituted pyrrolidine core is a central theme in the total synthesis of this compound and other related alkaloids. nih.govfrontiersin.org The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and various methods have been developed for its stereoselective construction. frontiersin.org

In the context of this compound synthesis, the stereochemistry at the C4 and C6 positions (using the numbering from the original isolation papers) is critical. The strategies employed often rely on substrate-controlled or reagent-controlled reactions to set these stereocenters with high diastereoselectivity. For instance, the reduction of a ketone precursor to the corresponding alcohol can be influenced by the existing stereocenter on the pyrrolidine ring, leading to the preferential formation of one diastereomer.

General methods for the stereocontrolled synthesis of pyrrolidine derivatives that are applicable to this compound include:

1,3-Dipolar Cycloadditions: This powerful method involves the reaction of an azomethine ylide with a dipolarophile to construct the pyrrolidine ring in a single step with good control over stereochemistry. nih.gov

Asymmetric Hydrogenation: The use of chiral catalysts for the hydrogenation of pyrrole (B145914) precursors can lead to enantiomerically enriched pyrrolidines.

Ring-Closing Metathesis: This reaction has been widely used to form five-membered rings, including pyrrolidines, from acyclic precursors.

These and other modern synthetic methods provide a toolbox for the efficient and stereoselective construction of the pyrrolidine core of this compound. nih.gov

Enantiospecific Synthetic Routes from Chiral Precursors (e.g., d- and l-proline)

Research into Convergent and Divergent Synthetic Pathways

In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. acs.orgnih.govresearchgate.net This strategy is particularly well-suited for the creation of analog libraries for SAR studies. Starting from a common pyrrolidine intermediate, different acyl groups could be introduced to generate a series of this compound analogs with variations in the side chains. This allows for a systematic exploration of how changes in the molecular structure affect biological activity. acs.orgnih.govresearchgate.net The synthesis of the four diastereomers of this compound from d- and l-proline can be seen as a mini-divergent synthesis, where the chiral proline precursors are diverged to produce the full set of stereoisomers. nih.govacs.orgacs.org

Exploration of this compound Derivative Synthesis

The synthesis of derivatives of this compound is essential for understanding its biological activity and for developing new compounds with improved properties. This involves the rational design of analog libraries and the development of chemical methods to modify the structure of the parent molecule.

The design of a library of this compound analogs is guided by the principles of medicinal chemistry and diversity-oriented synthesis. nih.govcam.ac.ukslideshare.net The goal is to create a collection of compounds that systematically explore the chemical space around the this compound scaffold. Key design principles include:

Scaffold Hopping: Replacing the pyrrolidine core with other five-membered heterocyclic rings to explore the importance of the core structure.

Appendage Diversity: Varying the substituents on the pyrrolidine ring, particularly the acyl groups at the nitrogen and the hydroxyl function. This can be achieved by using a range of different carboxylic acids in the final acylation steps.

Stereochemical Diversity: Synthesizing all possible stereoisomers to probe the influence of stereochemistry on biological activity, as has been done for this compound itself. nih.govacs.orgacs.org

Physicochemical Property Modulation: Designing analogs with a range of lipophilicities, polarities, and other properties to improve pharmacokinetic profiles. pharmacologymentor.comresearchgate.net

Computational tools can be used to aid in the design of these libraries by predicting the properties of the virtual compounds and ensuring maximum diversity.

A variety of chemical reactions can be employed to modify the structure of this compound and its synthetic intermediates. These transformations allow for the introduction of a wide range of functional groups and structural motifs.

Acylation and Alkylation: The pyrrolidine nitrogen and the hydroxyl group are readily functionalized through acylation and alkylation reactions. In the total synthesis of the this compound diastereomers, the final steps involved the cleavage of a Boc protecting group followed by reaction with decanoyl chloride and 2,3-dimethylacryloyl chloride to install the two acyl chains. acs.org A wide variety of other acylating and alkylating agents can be used to generate a diverse library of analogs.

Modification of the Side Chains: The double bond in the 2,3-dimethylacryloyl group can be subjected to various transformations, such as hydrogenation, epoxidation, or dihydroxylation, to introduce new functional groups. The decanoyl chain can be shortened, lengthened, or functionalized to probe its role in biological activity.

Functionalization of the Pyrrolidine Ring: While more challenging, methods exist for the direct functionalization of the pyrrolidine ring itself, allowing for the introduction of substituents at other positions.

These chemical transformation strategies provide the synthetic tools necessary to systematically explore the structure-activity relationships of this compound and to develop new derivatives with potentially enhanced biological profiles.

Mechanistic Investigations of Conioidine a Biological Interactions

Research on Nucleic Acid Interaction Mechanisms

Initial suggestions of Conioidine A's DNA-binding properties stemmed from observations of its cytotoxicity. researchgate.netnih.govtminehan.com Subsequent detailed biophysical studies have aimed to characterize the nature and specifics of this interaction.

DNA Binding Studies with Calf Thymus DNA (CT DNA)

The interaction between this compound and CT DNA has been explored using various analytical techniques to determine the binding mode, affinity, and thermodynamics.

Spectroscopic methods have been instrumental in probing the binding of this compound to CT DNA.

Fluorescence Spectroscopy: Ethidium (B1194527) bromide (EB) displacement assays are a common method to study the interaction of compounds with DNA. EB, a known intercalator, exhibits enhanced fluorescence when bound to DNA. A compound that can displace EB from DNA will cause a quenching of this fluorescence. Studies on the four diastereomers of this compound showed they could displace ethidium bromide from CT DNA. tminehan.comacs.org The natural (4R,6R) stereoisomer, along with the other three stereoisomers—(4S,6S), (4R,6S), and (4S,6R)—were all evaluated. tminehan.comacs.org The concentration at which 50% of the EB is displaced (C₅₀ value) provides a measure of the binding affinity.

UV-Vis Spectroscopy: Thermal denaturation studies of CT DNA were conducted using UV spectroscopy. tminehan.com These experiments measure the change in the DNA melting temperature (Tₘ) in the presence of a ligand. Significant stabilization of the DNA duplex, indicated by an increase in Tₘ, is characteristic of strong binders. For all four diastereomers of this compound, minimal changes in the helix melting temperature (ΔTₘ = ±0.7 °C) were observed. tminehan.com This suggests a relatively weak interaction with duplex CT DNA. tminehan.com

Isothermal titration calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and entropy change (ΔS). ITC studies were performed to further characterize the binding of this compound diastereomers to CT DNA. researchgate.netacs.orgnih.govresearchgate.net The results from these calorimetric measurements corroborated the findings from spectroscopic analyses, indicating a weaker binding affinity compared to known DNA binders. researchgate.netacs.orgnih.govresearchgate.net

The synthesis of all four possible diastereomers of this compound allowed for a direct comparison of their DNA binding affinities, highlighting the role of stereochemistry in the interaction. researchgate.netacs.orgnih.govresearchgate.net Fluorescence displacement data provided the C₅₀ values for each stereoisomer, indicating differences in their ability to interact with CT DNA.

Table 1: Ethidium Bromide Displacement from CT DNA by this compound Stereoisomers

Compound C₅₀ (μM)
(4R,6R)-1 78
(4S,6S)-1 100
(4R,6S)-1 85
(4S,6R)-1 140
Netropsin (B1678217) (control) 4.2
Dextrose (control) 390

Data sourced from fluorescence displacement assays. tminehan.com

Thermodynamic Characterization of DNA Binding via Calorimetry (e.g., Isothermal Titration Calorimetry)

Research into DNA-Specific Biological Activity

The initial interest in this compound was sparked by its cytotoxic activity against KB cells, a human cancer cell line. researchgate.netnih.govresearchgate.net Notably, this cytotoxicity was found to be reversible by the addition of exogenous calf thymus DNA. scribd.com This observation suggested that the cytotoxic effect of this compound is mediated through its interaction with DNA. nih.govscribd.com Dose-response data from these early studies indicated a dissociation constant (Kd) of 2.8 μM for the binding of this compound to calf thymus DNA. researchgate.netnih.govresearchgate.net

Comparative DNA Binding with Known Intercalators and Groove Binders

To put the DNA binding of this compound into perspective, its interaction was compared with that of known DNA binding agents. Netropsin, a well-characterized minor groove binder, was used as a control in several studies. researchgate.nettminehan.comacs.orgnih.govresearchgate.net The results consistently showed that all stereoisomers of this compound have a significantly weaker binding affinity for DNA, by at least an order of magnitude, than netropsin. researchgate.nettminehan.comacs.orgnih.govresearchgate.net For instance, thermal denaturation studies revealed that while netropsin strongly stabilized the DNA helix with a ΔTₘ of +10.3 °C, the this compound diastereomers produced a negligible change of ±0.7 °C. tminehan.com This, along with the lack of a classic intercalating structural motif like a planar aromatic system, suggests that this compound does not bind to DNA via classical intercalation or strong groove binding. tminehan.comscribd.comresearchgate.net

Research on Protein Binding Mechanisms

Research into the molecular interactions of the pyrrolidine (B122466) natural product this compound has revealed important insights into its protein binding capabilities. Initial interest in the compound stemmed from suggestions that it might act as a DNA-binding agent. researchgate.netscribd.com However, subsequent detailed investigations have shifted focus towards its significant interactions with plasma proteins, particularly Human Serum Albumin (HSA). researchgate.netscribd.com

Human Serum Albumin (HSA) is the most prevalent protein in blood plasma and plays a crucial role in the transport and disposition of numerous endogenous and exogenous substances. researchgate.net Studies exploring the binding of this compound stereoisomers to HSA have confirmed a notable interaction, which was found to be significantly stronger than the compound's interaction with DNA. researchgate.netscribd.com

The interaction between this compound and Human Serum Albumin (HSA) has been quantitatively characterized using advanced biophysical techniques, including fluorescence spectroscopy and Isothermal Titration Calorimetry (ITC). researchgate.net Fluorescence quenching experiments were conducted to probe the binding, monitoring the decrease in HSA's intrinsic tryptophan fluorescence upon the addition of this compound. nih.gov This quenching indicates that the compound binds to HSA in a manner that alters the microenvironment of the protein's tryptophan residue(s). nih.govmdpi.com

Isothermal Titration Calorimetry (ITC) provided a direct and comprehensive thermodynamic profile of the binding events. This technique measures the heat released or absorbed during the binding interaction, allowing for the precise determination of the binding constant (Kb), binding enthalpy (ΔH), and binding entropy (ΔS). These parameters reveal the affinity, and the nature of the forces driving the complex formation. The binding of the natural (4R,6R) stereoisomer of this compound to HSA was found to be an enthalpy-driven process.

Table 1: Thermodynamic Parameters for the Interaction of this compound Stereoisomers with HSA at 25°C
StereoisomerBinding Constant (Kb) (M-1)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)
(4R,6R)-Conioidine A(6.4 ± 0.2) × 104-1.9 ± 0.315.5 ± 0.7
(4R,6S)-Conioidine A(1.6 ± 0.3) × 105-1.6 ± 0.118.2 ± 0.8

Investigations into the binding of four synthesized stereoisomers of this compound to HSA revealed significant stereoselectivity. researchgate.netacs.org While all tested diastereomers showed some level of interaction, a particularly strong association was identified for the (4R,6S) stereoisomer. scribd.comacs.org

Comparative analysis using Isothermal Titration Calorimetry (ITC) quantified this selectivity. The (4R,6S) stereoisomer exhibited a binding constant (Kb) of (1.6 ± 0.3) × 105 M−1, which is approximately 2.5 times higher than that of the natural product, (4R,6R)-Conioidine A, which had a Kb of (6.4 ± 0.2) × 104 M−1. This demonstrates a clear preference in the binding affinity of HSA for the (4R,6S) configuration over the other stereoisomers. This difference in affinity underscores the specific structural requirements and stereochemical sensitivity of the binding site on HSA.

Currently, the scientific literature on the protein binding profile of this compound is predominantly focused on its interaction with Human Serum Albumin (HSA). researchgate.netscribd.com The initial hypothesis that this compound functioned as a DNA-binding molecule prompted comparative studies against abundant biomolecules, leading to the detailed investigation of its affinity for both DNA and HSA. researchgate.netscribd.com These studies concluded that its interaction with HSA is substantially more significant than with DNA. researchgate.net To date, extensive screening or detailed mechanistic studies involving other specific proteins, such as enzymes or receptors, have not been widely reported. Therefore, the broader protein interaction landscape of this compound beyond HSA remains an area for future research.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Foundational Principles of SAR in Conioidine A Research

Research into this compound and its analogs involves synthesizing a series of structurally related compounds and evaluating how these modifications alter their biological activity. oncodesign-services.com This systematic approach helps to map out which parts of the molecule are essential for activity, which parts can be modified to enhance potency or selectivity, and which parts may lead to undesirable effects. collaborativedrug.com Although initially suggested to be a DNA-binding compound, studies have revealed that this compound and its stereoisomers are relatively weak binders of DNA. tminehan.comresearchgate.net This has shifted the focus of SAR studies towards understanding its interactions with other biological targets, such as proteins. tminehan.comresearchgate.net

Elucidation of Structural Determinants for Biological Interactions

Impact of Stereochemistry on DNA and Protein Binding Properties

Stereochemistry plays a pivotal role in the biological activity of this compound. The natural product has been identified as having the (4R,6R) absolute configuration. acs.orgresearchgate.netacs.org To investigate the impact of its three-dimensional structure, all four possible stereoisomers of this compound were synthesized and their binding properties with calf thymus DNA (CT DNA) and human serum albumin (HSA), a major transport protein in the blood, were studied. tminehan.comresearchgate.net

The studies, utilizing techniques such as fluorescence spectroscopy and isothermal titration calorimetry, revealed that all stereoisomers of this compound exhibit weak binding to DNA, which is at least an order of magnitude weaker than the control compound, netropsin (B1678217). tminehan.comresearchgate.net However, a significant and stereoselective interaction with HSA was observed. tminehan.comresearchgate.net The (4R,6S) stereoisomer, in particular, showed a strong association with HSA. tminehan.comacs.orgresearchgate.net This highlights that the specific spatial arrangement of the substituents on the pyrrolidine (B122466) ring is a critical determinant for its protein binding affinity. The differential binding of the stereoisomers to HSA suggests that the protein's binding pocket is chiral and that specific stereochemical configurations of this compound lead to more favorable interactions. researchgate.netnih.gov

Table 1: Stereoisomers of this compound and their Binding Properties

Stereoisomer Absolute Configuration DNA Binding Affinity Human Serum Albumin (HSA) Binding
Natural this compound (4R,6R) Weak Moderate
Isomer 2 (4S,6S) Weak Moderate
Isomer 3 (4R,6S) Weak Strong Association

This table is a qualitative summary based on the findings that all stereoisomers bind weakly to DNA, while the (4R,6S) isomer shows a particularly strong association with HSA. tminehan.comresearchgate.net

Identification of Key Pharmacophoric Features for this compound Activity

A pharmacophore is a three-dimensional arrangement of functional groups that is essential for a molecule's biological activity. ijpsonline.comdergipark.org.tr Identifying the pharmacophoric features of this compound is key to understanding its interactions at a molecular level and for designing new, more potent analogs. nih.gov A pharmacophore model for a class of compounds is typically developed by superimposing the structures of active molecules and identifying common chemical features that are required for their biological activity. ijpsonline.com

For this compound, the key pharmacophoric features would include hydrogen bond donors and acceptors, hydrophobic regions, and the spatial relationships between them. researchgate.net The pyrrolidine ring itself serves as a central scaffold. The hydroxyl and the acyl side chain are likely key interaction points. The stereochemistry of these groups, as discussed previously, is a critical component of the pharmacophore. The stronger binding of the (4R,6S) stereoisomer to HSA suggests that its specific arrangement of these features is optimal for fitting into the protein's binding site. tminehan.comresearchgate.net While detailed pharmacophore models for this compound are not extensively published, the principles of pharmacophore mapping can be applied to the known active and inactive analogs to build such a model. dergipark.org.tr This model would then serve as a template for the virtual screening of compound libraries to identify new potential binders. nih.gov

Computational Approaches in this compound SAR/QSAR

Application of Molecular Docking and Dynamics Simulations in Interaction Modeling

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions of small molecules like this compound with their biological targets at an atomic level. nih.govfrontiersin.orgnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and the key interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com For this compound, docking studies could be employed to model the binding of its different stereoisomers to the binding sites of proteins like HSA, helping to rationalize the experimentally observed differences in binding affinity. researchgate.net

Molecular dynamics simulations can further refine the docked poses and provide a more dynamic picture of the ligand-receptor complex over time. nih.govmdpi.com MD simulations take into account the flexibility of both the ligand and the protein, as well as the presence of solvent molecules, leading to a more accurate estimation of binding free energies. nih.govnih.gov By running MD simulations on the this compound-HSA complex, researchers can assess the stability of the binding mode and identify the most important amino acid residues involved in the interaction. mdpi.com

Development of Predictive Models for this compound Analog Activity (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. wikipedia.orgijpsr.com These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or partial least squares, to build an equation that predicts the activity. ijpsr.com

For this compound, a QSAR model could be developed using a dataset of its analogs with known biological activities. mdpi.com The molecular descriptors used in the model could include physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices. ijpsr.com A well-validated QSAR model can be a valuable tool for predicting the activity of newly designed this compound analogs before they are synthesized, thereby saving time and resources. mdpi.comeuropa.eu The development of such models often involves a cycle of design, synthesis, testing, and model refinement. nih.gov While specific QSAR models for this compound are not widely reported in the literature, the principles of QSAR are directly applicable to guide the optimization of this class of compounds. copernicus.org

Biosynthetic Pathway Elucidation Research

Hypothetical Precursors and Intermediates in Conioidine A Biosynthesis

The biosynthesis of the piperidine (B6355638) ring in Conium alkaloids, including this compound, begins with precursors from fatty acid metabolism rather than amino acid metabolism. nih.gov The pathway is initiated by the condensation of one butyryl-CoA molecule with two molecules of malonyl-CoA. nih.govmdpi.com This process, catalyzed by a polyketide synthase, forms the basic carbon skeleton. nih.govnih.gov

Subsequent enzymatic transformations are thought to lead to a key linear intermediate, 5-keto-octanal. nih.govwikipedia.org This aldehyde is a critical branching point. A transamination reaction introduces a nitrogen atom, sourced from L-alanine, to form 5-oxooctylamine. wikipedia.org This intermediate then undergoes a spontaneous, non-enzymatic cyclization to form γ-coniceine, the first piperidine alkaloid formed in the pathway. nih.govwikipedia.org γ-Coniceine is a direct precursor to coniine and is considered a central intermediate from which other related alkaloids, likely including this compound, are derived. nih.govwikipedia.org The precise steps that convert γ-coniceine or another closely related intermediate into this compound are not yet fully elucidated but likely involve specific reduction or isomerization steps.

Precursor/Intermediate Description Supporting Evidence
Butyryl-CoAStarter unit for the polyketide chain. nih.govmdpi.comIn vitro assays with characterized PKS enzymes. nih.gov
Malonyl-CoAExtender units for the polyketide chain. nih.govmdpi.comIn vitro assays and labeling experiments. nih.govresearchgate.net
5-Keto-octanalA hypothetical linear polyketide-derived intermediate. nih.govwikipedia.orgPostulated based on the structure of the final alkaloids. nih.gov
L-AlanineNitrogen donor in the transamination step. nih.govIdentified as the amino donor for the aminotransferase enzyme. nih.gov
5-OxooctylamineThe product of transamination before cyclization. wikipedia.orgUndergoes spontaneous cyclization to γ-coniceine. wikipedia.org
γ-ConiceineThe first cyclic alkaloid intermediate in the pathway. nih.govnih.govIdentified as a major alkaloid and precursor to coniine. nih.govnih.gov

Enzymatic Transformations in this compound Biosynthetic Route

The conversion of simple precursors into the complex structure of this compound and related alkaloids is governed by a series of specific enzymatic reactions. Research has identified several key enzymes in the Conium maculatum biosynthetic pathway.

Several enzymes crucial to the formation of the hemlock alkaloids have been identified and studied. nih.gov

Polyketide Synthase (PKS): A novel Type III PKS, designated CPKS5, has been isolated from Conium maculatum. nih.govhelsinki.fi This enzyme is responsible for catalyzing the initial condensation of butyryl-CoA and two malonyl-CoA units to form the carbon backbone of the alkaloids. nih.govresearchgate.net In vitro experiments have shown that CPKS5 kinetically favors butyryl-CoA as a starter molecule over the more common acetyl-CoA used by other plant PKS enzymes like chalcone (B49325) synthases. nih.gov

L-alanine:5-keto-octanal aminotransferase (AAT): This transaminase catalyzes the first committed step in alkaloid formation by transferring an amino group from L-alanine to the intermediate 5-keto-octanal. nih.govnih.gov This enzyme has been located in both the mitochondria and chloroplasts of Conium maculatum cells, suggesting these organelles are key sites for the biosynthesis. nih.gov

γ-Coniceine Reductase (CR): This NADPH-dependent enzyme is responsible for the reduction of γ-coniceine to form (S)-coniine. nih.govmdpi.com The activity of this enzyme is particularly high in the leaves and unripe fruits where coniine accumulation is significant. nih.gov While this enzyme leads to coniine, the existence of other reductases or isomerases acting on γ-coniceine to produce other alkaloids like this compound is hypothesized.

Enzyme Abbreviation Function Cofactor
Conium Polyketide Synthase 5CPKS5Catalyzes the formation of the polyketide backbone from butyryl-CoA and malonyl-CoA. nih.govresearchgate.net-
L-alanine:5-keto-octanal aminotransferaseAATCatalyzes the transfer of an amino group from L-alanine to 5-keto-octanal. nih.govnih.govPyridoxal Phosphate (PLP) (presumed)
γ-Coniceine ReductaseCRReduces the imine bond of γ-coniceine to form coniine. nih.govmdpi.comNADPH

The mechanism of the key enzymatic steps has been partially elucidated. The CPKS5 enzyme follows a typical PKS catalytic cycle of condensation and decarboxylation to extend the initial butyryl-CoA starter unit. nih.govresearchgate.net The L-alanine:5-keto-octanal aminotransferase is believed to operate via a standard PLP-dependent mechanism, forming a Schiff base with the amino acid before transferring the amino group to the keto-aldehyde substrate. nih.gov The final cyclization of 5-oxooctylamine to γ-coniceine is a spontaneous intramolecular Schiff base formation and is not believed to be enzyme-catalyzed. wikipedia.org The subsequent reduction of γ-coniceine by γ-coniceine reductase is a stereospecific reaction that uses NADPH as a hydride source to produce the (S)-enantiomer of coniine. nih.gov The specific enzymatic mechanisms that lead from the central intermediate γ-coniceine to this compound remain an area for future investigation.

Identification and Characterization of Putative Biosynthetic Enzymes

Genetic and Molecular Biology Approaches for Pathway Analysis

Modern molecular biology techniques are crucial for identifying the genes that code for biosynthetic enzymes and for potentially manipulating the production of specific alkaloids.

The identification of genes involved in this compound biosynthesis has been advanced through transcriptomic analysis of Conium maculatum. nih.gov By sequencing the RNA from various plant tissues, researchers can identify genes that are highly expressed in alkaloid-producing parts of the plant. nih.govresearchgate.net This approach led to the successful isolation and cloning of the gene for the polyketide synthase, CPKS5. nih.gov Researchers used techniques like Random Amplification of cDNA Ends (RACE) to obtain the full-length gene sequence. nih.gov

Similarly, transcriptome datasets have been used to search for candidate genes encoding other key enzymes like the aminotransferase and reductase. researchgate.net While candidate genes for these functions have been found, the functional characterization of a complete gene cluster for the entire pathway is still ongoing. nih.govtaylorandfrancis.com The identification of genes specific to the formation of minor alkaloids like this compound is particularly challenging and will likely require more sensitive and targeted molecular approaches.

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to alter its metabolic output. mit.edu While no specific metabolic engineering of the this compound pathway in Conium maculatum has been reported, several strategies could be hypothetically applied in the future.

Downregulation of Competing Pathways: If enzymes that convert γ-coniceine to other alkaloids (like coniine) are identified, their genes could be downregulated using techniques like RNA interference (RNAi) or CRISPR-Cas9. This could redirect the metabolic flux from the common intermediate γ-coniceine towards the formation of this compound.

Heterologous Expression: The identified biosynthetic genes from Conium maculatum could be transferred into a microbial host like Escherichia coli or yeast (Saccharomyces cerevisiae). mit.edu Reconstructing the pathway in a more easily manipulated organism could facilitate large-scale production of this compound and allow for further pathway characterization and enzyme engineering.

These strategies remain speculative for this compound but represent promising future avenues for research and potential biotechnological production of this specific alkaloid. mit.edu

Advanced Analytical Research Methods in Conioidine a Studies

High-Resolution Spectroscopic Techniques for Structural and Conformational Analysis

High-resolution spectroscopic methods are fundamental to the study of Conioidine A, providing detailed insights into its atomic-level structure and conformation. creative-biostructure.comnih.gov These techniques are non-destructive and can offer a wealth of information from a small amount of sample. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the complete structural elucidation of this compound. elsevier.com Both ¹H and ¹³C NMR are utilized to map the carbon skeleton and the placement of protons, which is crucial for determining the compound's connectivity. figshare.comresearchgate.net For instance, the ¹H NMR spectrum of a this compound stereoisomer in CDCl₃ reveals characteristic signals, such as a multiplet around 6.90 ppm corresponding to a proton on a double bond and a triplet at approximately 0.89 ppm indicative of a terminal methyl group. figshare.com Similarly, the ¹³C NMR spectrum shows key resonances, including signals for carbonyl carbons around 171.8 ppm and 167.8 ppm. figshare.com

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for resolving complex, overlapping signals and establishing detailed proton-proton and proton-carbon correlations, respectively. creative-biostructure.comrsc.org These methods were instrumental in the stereochemical assignment of the natural product as having a (4R,6R) absolute configuration after the synthesis of all four possible diastereomers. acs.org

¹H and ¹³C NMR Spectral Data for a this compound Stereoisomer (4R,6S-1) in CDCl₃. figshare.com
Atom TypeChemical Shift (δ) in ppmMultiplicity / Coupling Constant (J) in Hz
¹H6.90m
¹H5.00m
¹H4.20, 3.85m
¹H3.47-3.38m
¹H2.28t, J= 7.8
¹H0.89t, J=6.6
¹³C171.8-
¹³C167.8-
¹³C137.3-
¹³C128.8-
¹³C68.5-
¹³C14.0-
¹³C12.1-

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry (MS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. nih.gov High-Resolution Mass Spectrometry (HRMS) with techniques like Electrospray Ionization (ESI) can provide highly accurate mass measurements, confirming the molecular formula. figshare.com For example, the (M+H)⁺ ion for a this compound stereoisomer was calculated as 366.2990 and found to be 366.3042, consistent with the formula C₂₂H₄₀NO₃. figshare.com

Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and analyze the resulting pieces. nih.gov This fragmentation pattern provides valuable structural information that complements NMR data, helping to confirm the connectivity of the atoms within the molecule. The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful for analyzing complex mixtures and reaction products during synthesis and metabolism studies. nih.gov

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment

Due to the presence of multiple stereocenters, this compound can exist as several stereoisomers. acs.org Advanced chromatographic techniques are essential for separating these closely related compounds and for assessing the purity of synthetic and isolated samples. researchgate.netcpur.in

High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose. nih.gov Chiral HPLC, which utilizes a stationary phase that can differentiate between enantiomers, is crucial for resolving the different stereoisomers of this compound. walshmedicalmedia.com The separation of the four synthesized diastereomers of this compound was a critical step in identifying the configuration of the natural product. researchgate.net This technique allows for both the analytical determination of isomeric purity and the preparative isolation of individual isomers for further study. mdpi.com

Calorimetric Methods for Thermodynamic Characterization of Binding Events

Understanding how this compound interacts with biological macromolecules is key to elucidating its mechanism of action. tainstruments.com Calorimetric methods, particularly Isothermal Titration Calorimetry (ITC), provide a direct measurement of the heat changes associated with binding events. nih.gov

ITC experiments have been used to investigate the binding of this compound diastereomers to targets like calf thymus DNA (CT DNA) and human serum albumin (HSA). acs.orgresearchgate.net By titrating the ligand (this compound) into a solution containing the macromolecule, ITC can determine the binding affinity (Kₐ or Kₔ), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. affinimeter.comnih.gov These thermodynamic parameters offer deep insights into the forces driving the interaction. tainstruments.com For instance, studies revealed that while all stereoisomers bind weakly to DNA, the (4R,6S) stereoisomer shows a strong association with HSA. acs.org

Thermodynamic Parameters Determined by Isothermal Titration Calorimetry. affinimeter.com
ParameterDescriptionInformation Gained
Binding Affinity (Kₐ or Kₔ)Strength of the binding interaction.How tightly the ligand binds to the macromolecule.
Stoichiometry (n)The ratio of ligand to macromolecule in the complex.The number of binding sites.
Enthalpy (ΔH)Heat released or absorbed during binding.Contribution of hydrogen bonding and van der Waals forces.
Entropy (ΔS)Change in disorder of the system upon binding.Contribution of hydrophobic interactions and conformational changes.

Microscopic and Imaging Techniques in Cellular Context (e.g., Subcellular Localization)

To understand the biological role of this compound, it is important to determine its location within a cell. elifesciences.org Advanced microscopic and imaging techniques are employed for this purpose. biorxiv.org Confocal microscopy, often using fluorescently-tagged analogs or antibodies, can visualize the distribution of a compound within different cellular compartments. researchgate.net

While specific studies on the subcellular localization of this compound are not extensively detailed in the provided context, the general approach involves treating cells with the compound and using imaging to track its accumulation. alexluresearch.com This can reveal whether this compound targets specific organelles, such as the nucleus or mitochondria, which provides clues about its potential cellular targets and mechanisms of action. elifesciences.orgmdpi.com

Application of In Silico and Chemoinformatics Tools in this compound Research

Computational methods, including chemoinformatics and in silico tools, play an increasingly vital role in modern drug discovery and natural product research. frontiersin.orgglobalresearchonline.netnih.gov These approaches can predict molecular properties, model interactions with biological targets, and analyze large datasets. researchgate.netmdpi.com

In the context of this compound, molecular docking studies have been performed to complement experimental binding data. figshare.comresearchgate.net Docking simulations can predict the preferred orientation of this compound when bound to a protein target, such as HSA, and identify key amino acid residues involved in the interaction. These computational models help to rationalize the observed binding affinities and stereoselectivity, guiding further experimental work and the design of new analogs with improved properties. frontiersin.orgacs.org

Q & A

Q. How can researchers reliably identify and characterize Conioidine A in natural extracts?

Methodological Answer: Use spectroscopic techniques (e.g., NMR for structural elucidation, mass spectrometry for molecular weight confirmation) and chromatographic methods (e.g., HPLC for purity assessment). Cross-reference spectral data with published literature to validate identity. For novel isolates, ensure comprehensive characterization by integrating X-ray crystallography (if crystalline) or advanced 2D-NMR experiments (e.g., HSQC, HMBC) .

Q. What experimental designs are optimal for initial bioactivity screening of this compound?

Methodological Answer: Employ in vitro assays targeting specific biological pathways (e.g., enzyme inhibition, cytotoxicity assays using cancer cell lines). Include positive and negative controls to minimize false positives. Dose-response curves should be generated to calculate IC₅₀ values, ensuring replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. Which purification strategies are effective for isolating this compound from complex matrices?

Methodological Answer: Combine liquid-liquid partitioning (e.g., ethyl acetate for polarity-based separation) with column chromatography (silica gel, Sephadex LH-20). For challenging separations, use preparative HPLC with a C18 column and gradient elution. Monitor purity at each stage via TLC or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct meta-analysis of existing data to identify variables influencing outcomes (e.g., cell line specificity, assay conditions). Validate findings using orthogonal assays (e.g., in vivo models if prior data are in vitro). Perform statistical modeling (e.g., multivariate regression) to account for confounding factors like solvent effects or compound stability .

Q. What methodologies are recommended for elucidating the mechanism of action of this compound?

Methodological Answer: Integrate omics approaches (transcriptomics/proteomics) to identify pathway perturbations. Use CRISPR-Cas9 knockout models to validate target genes. Molecular docking and molecular dynamics simulations can predict binding interactions with putative targets, followed by surface plasmon resonance (SPR) for affinity quantification .

Q. How should researchers design studies to investigate this compound’s synergistic effects with other compounds?

Methodological Answer: Apply combinatorial dose-matrix assays (e.g., checkerboard method) to calculate fractional inhibitory concentration (FIC) indices. Use isobolographic analysis to distinguish additive, synergistic, or antagonistic interactions. Validate with in vivo models if therapeutic synergy is observed in vitro .

Data Validation & Reproducibility

Q. What strategies ensure reproducibility in this compound synthesis or isolation protocols?

Methodological Answer: Document all experimental parameters (e.g., solvent ratios, temperature gradients, reaction times) in supplementary materials. Use standardized reference materials (e.g., USP standards) for calibration. Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories to enable independent verification .

Q. How can conflicting spectral data for this compound be reconciled?

Methodological Answer: Re-examine sample preparation (e.g., solvent deuteration for NMR, ionization sources for MS). Compare data with computational predictions (e.g., DFT-based NMR chemical shift calculations). Collaborate with multiple labs for inter-laboratory validation .

Literature & Methodology

Q. What systematic approaches are effective for reviewing this compound’s reported biological activities?

Methodological Answer: Use PRISMA guidelines for literature screening. Prioritize primary sources with full experimental details. Critically appraise studies for bias (e.g., lack of controls, small sample sizes) and categorize data by biological endpoints (e.g., anticancer, antimicrobial) .

Q. How should researchers formulate hypotheses about this compound’s structure-activity relationships (SAR)?

Methodological Answer: Synthesize structural analogs with modifications to key functional groups (e.g., hydroxyl, methyl groups). Test analogs in bioassays and correlate activity changes with structural features. Use QSAR models to predict activity of untested derivatives .

Data Presentation & Ethics

Q. What criteria should guide the inclusion of this compound data in publications?

Methodological Answer: Report all negative results to avoid publication bias. Use CONSORT or ARRIVE guidelines for in vivo studies. Provide raw data in supplementary files, ensuring metadata (e.g., instrument settings, software versions) are included .

Q. How can researchers address stability issues affecting this compound in long-term studies?

Methodological Answer: Conduct accelerated stability testing under varying conditions (pH, temperature, light). Use LC-MS to monitor degradation products. For storage, recommend inert atmospheres (argon) and cryopreservation (-80°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.